molecular formula C4H2ClFN2O2S B3008893 2-Chloropyrimidine-4-sulfonyl fluoride CAS No. 2470437-70-6

2-Chloropyrimidine-4-sulfonyl fluoride

Cat. No. B3008893
CAS RN: 2470437-70-6
M. Wt: 196.58
InChI Key: ALHIDBGKQJWRAE-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2470437-70-6 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 2-chloropyrimidine-4-sulfonyl fluoride .


Molecular Structure Analysis

The InChI code for 2-Chloropyrimidine-4-sulfonyl fluoride is 1S/C4H2ClFN2O2S/c5-4-7-2-1-3 (8-4)11 (6,9)10/h1-2H . This indicates that the molecule contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms, along with a pyrimidine ring structure.

Scientific Research Applications

SuFEx Chemistry

SuFEx (Sulfur Fluoride Exchange) chemistry is based on the unique reactivity of the sulfonyl fluoride group with a range of nucleophiles . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag .

Fragment Screening

Sulfonyl fluorides label multiple nucleophilic amino acid residues, making these reagents popular in both chemical biology and medicinal chemistry applications . A small sulfonyl fluoride library yielded the 3-carboxybenzenesulfonyl fluoride warhead for tagging tractable targets at nucleophilic residues .

SuFEx Linkers

A diverse collection of SuFEx linkers has emerged, involving gaseous SO2F2 and SOF4 hubs; SOF4-derived iminosulfur oxydifluorides; O-, N- and C-attached sulfonyl fluorides and sulfonimidoyl fluorides; and novel sulfondiimidoyl fluorides .

Organic Synthesis

Due to the high stability and yet efficient reactivity of the S VI –F bond, SuFEx has found widespread applications in organic synthesis .

Materials Science

The S VI –F bond imparts desired properties such as resistance to hydrolysis and thermolysis; stability toward acids, bases, redox conditions, light and other routine reaction conditions; and controllability and specificity of the S–F bond cleavage . This makes SuFEx a valuable tool in materials science.

Drug Discovery

SuFEx has been used in drug discovery, where the installation and modification of sulfur (VI) fluorides are greatly flexible .

Polymer Science

SuFEx has revolutionized polymer science, providing simple and efficient access to a diversity of molecules via the assembly of small units .

Biochemistry

Cutting-edge applications of SuFEx in biochemistry have been explored, where SuFExable connective hubs play a crucial role .

Future Directions

While specific future directions for research on 2-Chloropyrimidine-4-sulfonyl fluoride are not mentioned in the available literature, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropyrimidine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHIDBGKQJWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4-sulfonyl fluoride

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